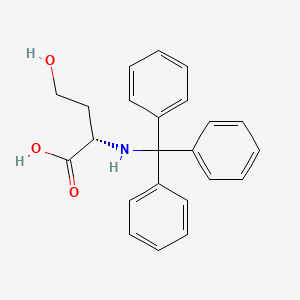
N-Trityl-homoserine
概要
説明
N-Trityl-homoserine: is a derivative of the amino acid homoserine, where the amino group is protected by a trityl group. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity. The trityl group serves as a protective group, preventing unwanted reactions at the amino site during various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions:
Tritylation via Silylated Product: L-Homoserine is first silylated using dimethylchlorosilane or diphenylchlorosilane.
From N-Trityl-L-methionine: N-Trityl-L-methionine is treated with methyl iodide, followed by degradation of the resulting sulfonium salt with potassium hydroxide, yielding N-Trityl-homoserine in 75% yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of reagents and conditions would be optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amino group.
Oxidation and Reduction: The hydroxyl group in homoserine can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the trityl group.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Deprotected Homoserine: Upon removal of the trityl group.
Oxo and Deoxy Derivatives: Depending on the oxidation or reduction reactions performed.
科学的研究の応用
Chemistry:
Peptide Synthesis: N-Trityl-homoserine is used as a building block in the synthesis of peptides, where the trityl group protects the amino group during chain elongation.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Studies: Used in the study of enzyme mechanisms where homoserine derivatives are substrates or inhibitors.
Drug Development: As a precursor in the synthesis of potential therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of compounds used in agriculture.
作用機序
Protective Group Functionality: The trityl group in N-Trityl-homoserine protects the amino group from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective deprotection is required at specific stages.
Molecular Targets and Pathways: While this compound itself is primarily a synthetic intermediate, its derivatives can interact with various biological targets, including enzymes and receptors, depending on the functional groups introduced during synthesis.
類似化合物との比較
N-Trityl-serine: Similar in structure but derived from serine instead of homoserine.
N-Trityl-threonine: Derived from threonine, with an additional methyl group compared to homoserine.
Uniqueness: N-Trityl-homoserine is unique due to the presence of both a hydroxyl and an amino group on adjacent carbon atoms, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection under acidic conditions further enhance its utility in synthetic chemistry.
特性
IUPAC Name |
(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRZZJAOSCIS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)

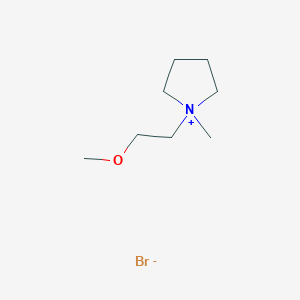
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)
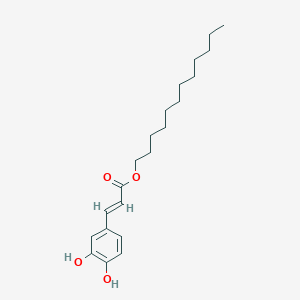
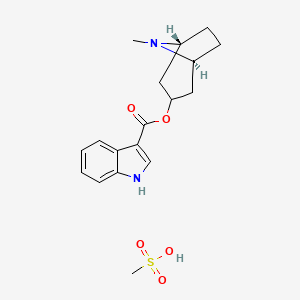
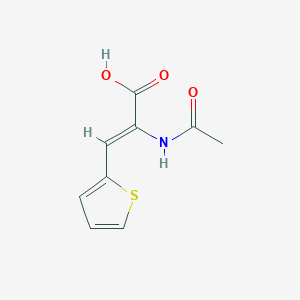
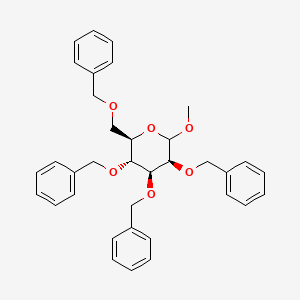
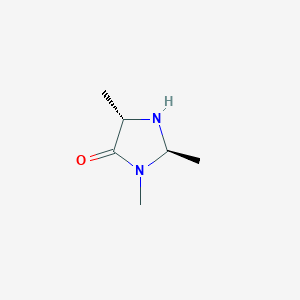
![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)
![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)
![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)
